molecular formula C5H9N3S B12111628 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole

Cat. No.: B12111628
M. Wt: 143.21 g/mol
InChI Key: CPVGNJSRFGBKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole ( 1269469-50-2) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmaceuticals, functionalized with a hydrazinylmethyl group that provides a versatile handle for further chemical modification. The thiazole ring is a significant structural motif found in a wide range of biologically active molecules and natural products. Researchers utilize this hydrazinyl-containing thiazole as a key precursor for the synthesis of diverse thiazole derivatives. These derivatives are frequently investigated for their broad-spectrum biological activities, with a significant research focus on their potential as anticancer agents. Scientific studies have demonstrated that novel thiazole derivatives, synthesized from similar building blocks, can exhibit potent cytotoxic activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and others . The mechanism of action for these compounds is an active area of research, with studies suggesting that some derivatives may function by inhibiting critical enzymes like protein tyrosine kinase or by inducing apoptosis and cell cycle arrest in cancer cells . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-5-yl)methylhydrazine

InChI

InChI=1S/C5H9N3S/c1-4-7-2-5(9-4)3-8-6/h2,8H,3,6H2,1H3

InChI Key

CPVGNJSRFGBKMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methylthiazole with hydrazine derivatives. One common method includes the following steps:

    Starting Materials: 2-methylthiazole and hydrazine hydrate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-methylthiazole is dissolved in the solvent, and hydrazine hydrate is added dropwise. The mixture is heated under reflux for several hours, allowing the hydrazinylmethyl group to attach to the thiazole ring.

    Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by recrystallization to obtain pure 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole.

Industrial Production Methods

In an industrial setting, the production of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazinylmethyl group undergoes substitution with electrophilic reagents.

Reaction Type Reagents/Conditions Products Yield Reference
AlkylationAlkyl halides, K₂CO₃, DMF, 80°C5-(Alkylhydrazinylmethyl)-2-methylthiazole60–85%
AcylationAcid chlorides, Et₃N, CH₂Cl₂5-(Acylhydrazinylmethyl)-2-methylthiazole70–90%

Mechanistic Insight :

  • Alkylation proceeds via SN2 mechanism, with the hydrazine nitrogen attacking the alkyl halide.

  • Acylation involves nucleophilic attack on the carbonyl carbon of acid chlorides, forming stable hydrazides .

Condensation Reactions

The hydrazine moiety reacts with carbonyl compounds to form hydrazones.

Carbonyl Substrate Conditions Product Applications
AldehydesEtOH, reflux, 6–12 hrs5-(Arylidenehydrazinylmethyl)-thiazolesAnticancer agents
KetonesAcetic acid, 100°C, 8 hrs5-(Ketone-hydrazinylmethyl)-thiazolesAntibacterial scaffolds

Example :
Condensation with 2,4-dinitrophenylhydrazine yields (Z)-3-substituted-2-hydrazinylidene derivatives (78–99% yield) .

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles.

Reagents Conditions Product Key Features
SeO₂, DCMReflux, 24 hrs1,2,4-Triazolo-thiazolesAntiproliferative activity
CAN (ceric ammonium nitrate)PEG-400, 60°C, 6 hrs1,2,4-Triazole-thiazole hybridsLewis acid-mediated oxidation

Mechanism :

  • Oxidative cyclization with SeO₂ involves dehydrogenation and intramolecular C–N bond formation (Scheme 22A in ).

  • CAN acts as a dual oxidant and Lewis acid, facilitating hydrazone cyclization .

Oxidation and Reduction

The thiazole ring and hydrazine group exhibit redox activity.

Reaction Reagents Products Notes
OxidationH₂O₂, AcOH, 50°CThiazole sulfoxide derivativesSelective S-oxidation
ReductionLiAlH₄, THF, 0°C to RT5-(Aminomethyl)-2-methylthiazoleEster-to-amine conversion

Caution : Overoxidation with strong agents (e.g., KMnO₄) may degrade the thiazole ring .

Coordination Chemistry

The hydrazine group acts as a ligand for transition metals.

Metal Salt Conditions Complex Application
Cu(NO₃)₂MeOH, RT, 2 hrsCu(II)-thiazole hydrazine complexCatalytic cycloaddition
FeCl₃EtOH, reflux, 4 hrsFe(III)-hydrazine coordination polymerMagnetic materials

Example :
Cu(II) complexes catalyze Huisgen cycloaddition to form 1,2,3-triazoles (70–98% yield) .

Biological Activity Correlations

Derivatives of 5-(hydrazinylmethyl)-2-methylthiazole show:

  • Anticancer activity : IC₅₀ values of 10–30 µM against glioblastoma and melanoma cells .

  • Antibacterial effects : MIC values < 1 µg/mL against Gram-positive strains .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring with a hydrazinyl substitution at the 5-position. This specific modification enhances its reactivity and biological activity compared to other thiazoles, making it a subject of interest in drug development. The thiazole moiety is known for its versatility in medicinal chemistry, contributing to the compound's potential applications in therapeutic interventions.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole and its derivatives. The compound has shown promise in inducing apoptosis in various cancer cell lines, including breast cancer cells. For instance, research indicates that thiazole derivatives can lead to cell cycle arrest at the G1 phase and induce mitochondrial depolarization, which are critical mechanisms in cancer therapy .

Case Study:

  • A study demonstrated that derivatives of 2-(2-hydrazinyl)-1,3-thiazoles exhibited significant antitumor activity by inhibiting cell proliferation in vitro and inducing apoptosis .

Antimicrobial Properties

The antimicrobial efficacy of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole has also been explored. Studies have shown that compounds within this class possess substantial antibacterial activity against various pathogens. The minimum inhibitory concentrations (MICs) for these compounds indicate strong potential for treating bacterial infections.

Data Table: Antimicrobial Activity

CompoundTarget MicroorganismMIC (µg/mL)
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazoleStaphylococcus aureus<10
Escherichia coli<15
Bacillus subtilis<12

Anticonvulsant Activity

Another significant application of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole involves its anticonvulsant properties. Research has indicated that certain thiazole derivatives can provide protection against seizures in animal models, suggesting their potential use in treating epilepsy.

Case Study:

  • In a picrotoxin-induced convulsion model, compounds related to this thiazole exhibited protective effects, indicating their utility as anticonvulsants .

Structural Analogues and Related Compounds

The structural characteristics of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole allow for the synthesis of various analogues that may enhance its therapeutic efficacy. For example:

Compound NameUnique Features
4-(2-Chloroethyl)-2-methyl-1,3-thiazoleKnown for potential antitumor properties
2-Hydrazinyl-5-methyl-1,3,4-thiadiazoleExplored for antifungal activity
Methyl 5-(hydroxymethyl)-1,3-thiazole-2-carboxylateExhibits diverse biological activities

These analogues demonstrate how modifications to the thiazole framework can lead to enhanced biological activities across various therapeutic areas .

Mechanism of Action

The mechanism of action of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole, emphasizing substituent variations and associated activities:

Compound Name Substituents Molecular Weight Biological Activity/Application Key References
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole Hydrazinylmethyl, Methyl 157.21 (calc.) Hypothesized antimicrobial/analgesic
2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole Hydrazino, Trifluoromethyl 263.25 Unknown (structural analog)
5-Ethyl-2-(methylthio)-1,3-thiazole Ethyl, Methylthio 159.27 Corrosion inhibition potential
5-Acetyl-2-amino-4-methyl-1,3-thiazole Acetyl, Amino, Methyl 170.21 Not specified
Compound 9c (Acetamide derivative) Bromophenyl, Acetamide ~450 (approx.) Docking activity with biological targets

Physicochemical Properties

  • Solubility : The hydrazinylmethyl group enhances hydrophilicity compared to alkyl-substituted thiazoles (e.g., 5-Ethyl-2-(methylthio)-1,3-thiazole) .
  • Reactivity : The hydrazine moiety enables the formation of hydrazones, triazoles, and other heterocycles, expanding derivatization opportunities .

Biological Activity

5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is a thiazole derivative notable for its hydrazinylmethyl substitution at the 5-position of the thiazole ring. This structural feature enhances its reactivity and potential biological activity, making it a compound of interest in medicinal chemistry. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The molecular formula of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole is C₇H₈N₂S, with a molecular weight of approximately 179.67 g/mol. The thiazole ring structure, which includes both sulfur and nitrogen atoms, contributes to the compound's unique chemical properties and biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole can inhibit the growth of various pathogens, including bacteria and fungi. A related study identified two novel thiazole derivatives that displayed promising inhibitory activity against Candida albicans, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antifungal agents like fluconazole .

Compound NameMIC (µg/mL)Reference
5-(Hydrazinylmethyl)-2-methyl-1,3-thiazoleTBD
Fluconazole15.62

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. Compounds structurally related to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the efficacy of thiazoles in activating p53 pathways in colorectal cancer cells, suggesting that similar mechanisms may be explored for 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole .

The biological activity of 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole can be attributed to its interaction with specific molecular targets within cells. The hydrazinyl group may enhance binding affinity to enzymes or receptors involved in critical biochemical pathways. Interaction studies often focus on its binding affinity to enzymes such as lanosterol C14α-demethylase in fungal species .

Case Studies

Several studies have documented the biological activities of thiazole derivatives:

  • Anticancer Study : A compound similar to 5-(Hydrazinylmethyl)-2-methyl-1,3-thiazole was tested against various cancer cell lines. It exhibited selective cytotoxicity with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Antifungal Study : In vitro tests demonstrated that certain thiazoles showed substantial antifungal activity against Candida albicans, with MIC values indicating greater efficacy compared to established antifungal treatments .

Q & A

Q. Critical Parameters for Optimization :

  • Catalyst Selection : Copper(I) iodide or palladium catalysts enhance coupling reactions (e.g., for aryl substitutions) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity, while ethanol minimizes side reactions .
  • Reaction Time : Extended reflux durations (8–12 hours) are required for complete cyclization but must balance against thermal decomposition risks .

Basic: Which spectroscopic and analytical methods validate the structure and purity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 2.5–3.0 ppm (thiazole-CH3), δ 4.0–4.5 ppm (-CH2-NH-NH2), and δ 7.0–8.0 ppm (aromatic protons, if present) .
    • ¹³C NMR : Signals at ~150 ppm (C2-thiazole), 25–30 ppm (methyl group), and 40–45 ppm (hydrazinylmethyl carbon) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at 3300–3400 cm⁻¹ (N-H of hydrazine), 1600–1650 cm⁻¹ (C=N thiazole), and 690–710 cm⁻¹ (C-S) .
  • Elemental Analysis : Confirms %C, %H, %N, and %S within ±0.3% of theoretical values .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to C₆H₁₀N₄S (e.g., m/z 170.06) .

Advanced: How does the hydrazinylmethyl substituent influence the compound’s reactivity in derivatization?

Answer:
The hydrazinylmethyl group (-CH₂-NH-NH₂) introduces two reactive sites:

  • Nucleophilic Hydrazine : Participates in Schiff base formation with aldehydes/ketones (e.g., condensation with 4-fluorobenzaldehyde to form hydrazones) .
  • Electrophilic Methyl Group : Susceptible to alkylation or acylation. For example, reaction with bromoacetophenone yields N-alkylated derivatives .

Q. Challenges :

  • Oxidation Sensitivity : Hydrazine groups oxidize readily; reactions require inert atmospheres (N₂/Ar) .
  • Steric Hindrance : Bulky substituents on the thiazole ring may limit access to the hydrazine moiety, necessitating microwave-assisted synthesis for faster kinetics .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., α-glucosidase). The thiazole ring often anchors in hydrophobic pockets, while the hydrazine group forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -7.0 kcal/mol) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity against microbial targets .

Case Study : Docking of analogous thiazole-triazole hybrids (e.g., compound 9c ) into α-glucosidase (PDB: 2ZE0) showed binding energies of -9.2 kcal/mol, driven by π-π stacking with Tyr299 and hydrogen bonds with Asp349 .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., varying IC₅₀ values for antimicrobial activity) arise from:

  • Assay Variability : Differences in microbial strains (ATCC vs. clinical isolates) or incubation conditions (aerobic vs. anaerobic) .
  • Sample Purity : Impurities >2% (e.g., unreacted hydrazine) can skew results. Validate purity via HPLC (≥95%) and LC-MS .

Q. Mitigation Strategies :

  • Standardized Protocols : Follow CLSI guidelines for antimicrobial testing .
  • Control Experiments : Include positive controls (e.g., ciprofloxacin for bacteria) and solvent-only blanks .

Basic: What are common synthetic byproducts, and how are they characterized?

Answer:

  • Byproducts :
    • 5-(Chloromethyl)-2-methyl-1,3-thiazole : Residual α-chloroketone intermediate; detected via GC-MS (m/z 149.98) .
    • Bis-hydrazine Adducts : Formed via over-alkylation; identified by a doublet at δ 3.8–4.2 ppm in ¹H NMR .
  • Purification Methods :
    • Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes polar impurities .
    • Recrystallization in ethanol/water (1:1) isolates pure product .

Advanced: What modifications enhance pharmacological activity without destabilizing the thiazole core?

Answer:

  • Electron-Withdrawing Groups : Fluorine or nitro substituents at the 4-position increase metabolic stability and antimicrobial potency (e.g., 4-F derivative showed MIC = 8 µg/mL vs. S. aureus) .
  • Heterocycle Fusion : Attaching 1,2,4-triazole or 1,3,4-thiadiazole moieties via methylene linkers improves solubility and kinase inhibition (e.g., IC₅₀ = 1.2 µM vs. EGFR) .
  • Prodrug Strategies : Esterification of the hydrazine group (e.g., acetyl protection) enhances oral bioavailability .

Q. Stability Testing :

  • Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm <5% decomposition via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.